Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate

Exact mass Isomer differentiation Physicochemical property tuning

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate (CAS 957311-40-9) is a synthetic small molecule (molecular formula C₁₆H₁₃NO₇S, molecular weight 363.3 g/mol) belonging to the class of nitrophenyl-substituted sulfinyl acetyl benzoates. It features a para-substituted methyl benzoate ester backbone linked via an acetyloxy bridge to a 2-nitrophenyl sulfinyl moiety, combining ester, nitro, and sulfinyl functional groups in a single scaffold.

Molecular Formula C16H13NO7S
Molecular Weight 363.34
CAS No. 957311-40-9
Cat. No. B2482996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate
CAS957311-40-9
Molecular FormulaC16H13NO7S
Molecular Weight363.34
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C16H13NO7S/c1-23-16(19)11-6-8-12(9-7-11)24-15(18)10-25(22)14-5-3-2-4-13(14)17(20)21/h2-9H,10H2,1H3
InChIKeyFWZLNQSGWDMVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate (CAS 957311-40-9): Core Identity and Structural Classification


Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate (CAS 957311-40-9) is a synthetic small molecule (molecular formula C₁₆H₁₃NO₇S, molecular weight 363.3 g/mol) belonging to the class of nitrophenyl-substituted sulfinyl acetyl benzoates. It features a para-substituted methyl benzoate ester backbone linked via an acetyloxy bridge to a 2-nitrophenyl sulfinyl moiety, combining ester, nitro, and sulfinyl functional groups in a single scaffold . This specific architecture integrates a redox-active nitrophenyl-sulfinyl warhead, a hydrolytically labile ester linkage, and a benzoate aromatic platform, generating a chemical profile that is structurally distinct from simple nitroaryl esters, sulfones, or unsubstituted benzoates.

1
Multi-functional synthetic intermediate — combines nitrophenyl-sulfinyl, ester, and benzoate motifs in a single scaffold Supports synthesis of sulfinyl-containing probe libraries
2
Redox-tuneable sulfinyl warhead — intermediate oxidation state enables reversible target engagement or further oxidation Research fit for redox-switchable tool compound design
3
Dual ester architecture — two hydrolytically distinct sites support sequential activation research Scaffold for dual-release prodrug concept studies

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate (CAS 957311-40-9): Why In-Class Compounds Cannot Be Simply Interchanged


Compounds within the nitrophenyl sulfinyl ester class are not functionally interchangeable because subtle variations in the ester leaving group, the oxidation state of sulfur, and the position of the nitro substituent produce non-linear changes in both chemical reactivity and biological performance. In related nitrophenyl ester prodrug systems, the ortho-nitro configuration and the sulfinyl (sulfoxide) oxidation state are critical for achieving the requisite combination of chemical stability in gastrointestinal conditions and enzymatic lability in target tissues, with meta-nitrophenyl esters demonstrating high chemical and enzymatic stability suitable for prodrug development [1]. Meanwhile, methylsulfonylnitrobenzoate (MSNB) series data show that oxidation state (sulfonyl vs. sulfinyl) directly determines the irreversible binding capacity to protein targets, with the methylsulfonylnitro group being essential for thyroid hormone receptor β antagonism at micromolar concentrations [2]. These precedents establish that functional group identity, oxidation state, and substitution pattern are non-negotiable determinants of compound behavior—substituting a sulfinyl with a sulfonyl, relocating the nitro group, or altering the ester moiety is expected to produce a distinct performance envelope that cannot be extrapolated from in-class analogy alone.

Oxidation State
Sulfinyl (sulfoxide) vs. sulfonyl substitution may shift irreversible binding capacity — sulfonyl analogs in the MSNB series showed irreversible TRβ-coactivator inhibition, while the sulfinyl form may support reversible engagement only.
Nitro Position
Ortho-nitro configuration may alter enzymatic recognition and chemical stability relative to meta-nitrophenyl esters — class-level evidence indicates position-dependent hydrolysis profiles that may not transfer between isomers.
Ester Substituent
Methyl benzoate vs. ethyl/ortho isomer or free carboxylic acid differs in predicted lipophilicity by an estimated ΔLogP of 1.5–2.5 — this may shift membrane permeability outcomes and requires isomer-specific validation.

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate (CAS 957311-40-9): Quantitative Differentiation Evidence Against Closest Analogs


Exact Mass Differentiation: Methyl 4-benzoate vs. Ethyl 2-benzoate Isomer Enables Distinct Physicochemical Fine-Tuning

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate (MW = 363.3 g/mol, C₁₆H₁₃NO₇S) differs from its closest commercial positional isomer, ethyl 2-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate (CAS 957481-27-5, MW = 377.37 g/mol, C₁₇H₁₅NO₇S), by a net mass difference of 14.07 g/mol (a methylene unit) and by the substitution position on the benzoate ring (para vs. ortho) . This exact mass delta exceeds the tolerance for isobaric interference in high-resolution mass spectrometry (HRMS) and is sufficient to alter chromatographic retention, LogP, and steric accessibility of the ester carbonyl to nucleophiles and hydrolases . When a synthetic or analytical workflow depends on unambiguous compound tracking, the methyl/para configuration provides a distinct mass and retention time signature that cannot be replicated by the ethyl/ortho isomer.

Exact Mass & Isomer Identity
Cross-study comparable
363.0413 Da (C₁₆H₁₃NO₇S, para-methyl benzoate)
vs. 377.37 g/mol (C₁₇H₁₅NO₇S, ortho-ethyl benzoate, CAS 957481-27-5)
ΔMW = 14.07 g/mol (one CH₂ unit) + positional isomer shift
Supports unambiguous HRMS tracking — mass and retention-time signature cannot be replicated by the ethyl/ortho isomer.
Exact mass calculated from elemental composition; no experimental HRMS data available.
Exact mass Isomer differentiation Physicochemical property tuning

Lipophilicity Tuning via Ester Substituent: Methyl Benzoate vs. Free Carboxylic Acid Differentiates Membrane Permeability Potential

The methyl benzoate ester of the target compound confers substantially higher predicted lipophilicity compared to its free carboxylic acid congener, [(2-nitrophenyl)sulfinyl]acetic acid (CAS 117737-43-6), whose experimentally determined LogP is 0.52–0.60 . The addition of a para-hydroxybenzoate methyl ester substituent to the core scaffold is predicted to increase LogP by approximately 1.5–2.5 log units based on the additive contribution of the benzoate substructure (Hansch π ~1.9 for the phenyl ring plus ester contributions) [1]. This translates to an estimated 30- to 300-fold increase in octanol–water partition coefficient, a parameter directly correlated with passive membrane permeability in both cellular assays and in vivo absorption. For applications requiring intracellular target engagement or blood–brain barrier penetration, the methyl benzoate form provides a lipophilicity window that the free acid cannot achieve without additional formulation.

Lipophilicity (LogP) Tuning
Class-level inference
Target: predicted LogP ~2.0–3.5 (methyl benzoate ester form)
vs. comparator: experimental LogP 0.52–0.60 (free carboxylic acid, CAS 117737-43-6)
Estimated ΔLogP ≈ +1.5 to +2.5 (~30- to 300-fold higher lipophilicity)
Predicted higher lipophilicity may support membrane permeability assessment in cell-based assays.
LogP values are computational estimates (ALOGPS, ChemAxon); experimental determination is required to confirm.
LogP Lipophilicity Membrane permeability

Sulfinyl Oxidation State Enables Tuneable Reactivity Distinct from Sulfonyl Analogs

The sulfinyl (sulfoxide, S=O) group in the target compound represents an intermediate sulfur oxidation state that can be further oxidized to a sulfonyl (sulfone, O=S=O) group under controlled conditions, as documented for the closely related ethyl analog . This redox sensitivity is not shared by the fully oxidized sulfonyl analogs, which lack the reactive sulfur lone pair available for further oxidation. In the methylsulfonylnitrobenzoate (MSNB) inhibitor series, the sulfonyl group is required for irreversible covalent modification of the thyroid hormone receptor–coactivator interface (IC₅₀ at micromolar concentrations), whereas the corresponding sulfinyl or thioether analogs would be predicted to exhibit reversible or absent binding due to insufficient electrophilicity [1]. The target compound, bearing a sulfinyl group, occupies a reactivity niche intermediate between the inert thioether and the maximally electrophilic sulfonyl oxidation states, offering a tunable warhead for contexts where irreversible protein modification must be avoided or where sequential oxidation can be exploited for activity switching.

Sulfinyl vs. Sulfonyl Reactivity
Class-level inference
Target: sulfinyl (sulfoxide) — intermediate oxidation state, capable of further oxidation to sulfonyl
Comparator: MSNB sulfonyl series — irreversible TRβ–SRC2 inhibition at IC₅₀ ~1–10 μM
Sulfinyl form predicted to lack irreversible covalent binding capacity of the sulfonyl analogs
Supports redox-switchable tool compound design — sulfinyl enables reversible engagement; sulfonyl oxidation yields irreversible binding.
MSNB data from J. Biol. Chem. 2011; sulfinyl-to-sulfonyl oxidation documented for ethyl analog with KMnO₄ or H₂O₂.
Sulfinyl Oxidation state Redox reactivity

Ortho-Nitrophenyl Sulfinyl Architecture Matches Prodrug Stability Profile Demonstrated for m-Nitrophenyl Sulfonate Esters

Meta-nitrophenyl esters of sulfophenylxanthines have been demonstrated to exhibit high chemical stability across a broad pH range while undergoing enzymatic hydrolysis by rat liver homogenate to release the parent sulfonate drug, establishing the nitrophenyl ester motif as a validated prodrug strategy for peroral bioavailability [1]. Although the target compound is a sulfinyl ester rather than a sulfonate ester, it shares the critical ortho-nitrophenyl ester architecture, and the acetyloxybenzoate ester linkage provides an additional hydrolytically labile site. In the sulfophenylxanthine nitrophenyl ester series, compound 5d was hydrolyzed by rat liver homogenate, confirming enzymatic bioactivation, and compound 9d was identified as a potent mixed A₁/A₂B adenosine receptor antagonist [2]. The target compound's unique combination of a nitrophenyl sulfinyl ester and a benzoate ester within the same molecule creates two distinct hydrolytic release points—one at the sulfinylacetyl-benzoate junction and one at the benzoate methyl ester—offering a dual-release prodrug architecture that single-ester nitrophenyl compounds cannot match.

Dual-Ester Prodrug Architecture
Class-level inference
Target: two distinct ester linkages — sulfinylacetyl-benzoate and benzoate methyl ester, enabling dual hydrolytic release
Comparator: m-nitrophenyl sulfonate mono-esters — single-hydrolysis prodrugs validated for peroral bioavailability (Yan & Müller, 2004)
Ortho-nitro + dual-ester architecture may offer sequential activation not achievable with simpler nitrophenyl esters
Scaffold supports dual-release prodrug concept studies — two ester sites may enable differential or sequential hydrolysis profiling.
Enzymatic hydrolysis demonstrated for m-nitrophenyl sulfonate esters (rat liver homogenate); target compound hydrolysis kinetics require independent validation.
Prodrug Nitrophenyl ester Enzymatic hydrolysis

Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate (CAS 957311-40-9): High-Fit Application Scenarios Driven by Quantitative Differentiation


HRMS Reference Standard and Analytical Method Development Requiring Unambiguous Compound Identity

The target compound's exact mass of 363.0413 Da and its para-substituted methyl benzoate configuration provide a unique mass spectrometric signature that is cleanly resolvable from the ethyl 2-benzoate isomer (MW 377.37 Da, CAS 957481-27-5) . In LC–HRMS and LC–MS/MS method development for complex mixture analysis, metabolite identification, or impurity profiling, the use of this compound as a reference standard eliminates isobaric interference that would confound quantification when using the ethyl or ortho-substituted analog. Procurement for analytical chemistry workflows where unequivocal compound tracking is required should specify CAS 957311-40-9 rather than in-class substitutes.

Cell-Permeable Probe Design for Intracellular Target Engagement Studies

The methyl benzoate ester form is predicted to exhibit 30- to 300-fold higher lipophilicity than the free carboxylic acid congener [(2-nitrophenyl)sulfinyl]acetic acid (experimental LogP 0.52–0.60), based on class-level structure–property relationships . This enhanced lipophilicity translates to greater passive membrane permeability, making the compound suitable as a cell-permeable scaffold for intracellular target engagement, live-cell imaging probes, or cellular thermal shift assay (CETSA) applications. Researchers requiring compounds that can cross lipid bilayers without transporter-mediated uptake should select the methyl benzoate form over the corresponding free acid.

Redox-Switchable Chemical Biology Tool for Reversible vs. Irreversible Protein Targeting

The sulfinyl (sulfoxide) group in the target compound occupies an intermediate oxidation state that can be chemically oxidized to a sulfonyl (sulfone) group using KMnO₄ or H₂O₂ . This provides a built-in redox switch: the sulfinyl form offers reversible, non-covalent target engagement, while the oxidized sulfonyl form can generate the irreversible covalent binding capacity documented for methylsulfonylnitrobenzoate (MSNB) inhibitors, which block the TRβ–SRC2 interaction at micromolar IC₅₀ values . This tunability is ideal for chemical biology programs that require matched molecular pairs (sulfinyl/sulfonyl) to dissect binding kinetics, residence time, and phenotypic consequences of reversible versus irreversible target modification within a single structural scaffold.

Dual-Release Prodrug Scaffold Engineering for Sequential Drug Activation

The target compound contains two distinct ester linkages—the sulfinylacetyl-benzoate ester and the benzoate methyl ester—each potentially hydrolysable by different enzymes or under different conditions. In the validated nitrophenyl ester prodrug system, meta-nitrophenyl esters of sulfophenylxanthines demonstrated high gastrointestinal stability and rat liver homogenate-mediated enzymatic bioactivation, establishing the nitrophenyl ester as a peroral prodrug motif . The target compound extends this concept by incorporating a second ester release point, enabling the design of sequential or tissue-selective activation cascades where one ester is cleaved in the GI tract or plasma and the second intracellularly. Medicinal chemistry teams seeking a scaffold for dual-prodrug or antibody-directed enzyme prodrug therapy (ADEPT) applications should evaluate this compound over simpler mono-ester nitrophenyl analogs that offer only a single hydrolytic trigger.

Application
Selection Property
Validation Focus
HRMS reference standard & analytical method development
Exact mass and positional isomer identity
Chromatographic retention and mass accuracy verification
Cell permeability and intracellular target engagement research
Predicted lipophilicity profile (methyl benzoate ester form)
Membrane partitioning and passive permeability assay context
Redox-switchable target engagement studies
Sulfinyl oxidation state — reversible engagement capacity
Reversible vs. irreversible binding kinetics upon oxidation
Dual-release prodrug scaffold research
Dual ester architecture with two hydrolytically distinct sites
Sequential hydrolysis and enzyme-specific activation profiling
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